(4-fluorophenyl)methyl-2H-benzotriazole

Benzotriazole Isomerism Synthesis

Researchers seeking benzotriazole scaffolds often encounter limited access to pure 2H-tautomer isomers, as synthetic routes typically yield 1H/2H mixtures. (4-Fluorophenyl)methyl-2H-benzotriazole (CAS 148004-78-8) resolves this gap as a chromatographically isolated 2H-isomer (mp 92-94°C), offering distinct electronic and steric properties versus common 1H-isomers for unambiguous structure-activity studies. • Chromatographically purified 2H-tautomer with defined mp 92-94°C; eliminates isomeric ambiguity in SAR campaigns. • Benzotriazole core functions as a versatile synthetic auxiliary for constructing complex molecules via N-functionalization or ring-cleavage strategies. • Standard pack sizes: 1 g, 5 g, 10 g, and bulk custom; custom synthesis available on request.

Molecular Formula C13H10FN3
Molecular Weight 227.24 g/mol
Cat. No. B8321947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorophenyl)methyl-2H-benzotriazole
Molecular FormulaC13H10FN3
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC2=NN(N=C2C=C1)CC3=CC=C(C=C3)F
InChIInChI=1S/C13H10FN3/c14-11-7-5-10(6-8-11)9-17-15-12-3-1-2-4-13(12)16-17/h1-8H,9H2
InChIKeyGDRAJHBIOBQHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-fluorophenyl)methyl-2H-benzotriazole: Properties & Procurement


(4-fluorophenyl)methyl-2H-benzotriazole (CAS 148004-78-8) is a synthetic benzotriazole derivative with the molecular formula C13H10FN3 and a molecular weight of 227.24 g/mol [1]. It is primarily encountered as a research intermediate and potential scaffold in medicinal chemistry, with reported utility as a UV absorber and a synthetic building block .

(4-fluorophenyl)methyl-2H-benzotriazole: Why Generic Analogs Fall Short


Within the benzotriazole class, the specific placement of the 4-fluorophenylmethyl group on the 2H-tautomer is expected to confer unique electronic, steric, and spectroscopic properties compared to 1H-isomers or analogs with different substitution patterns . However, no direct, quantitative comparative studies were found in non-excluded sources to confirm the functional significance of these differences. Any substitution without equivalent data is an unvalidated risk.

(4-fluorophenyl)methyl-2H-benzotriazole: Comparative Evidence


Structural Differentiation: 2H- vs. 1H-Isomer

The compound exists as the 2H-isomer, in contrast to the more common 1H-isomer. Chromatographic separation of a synthetic mixture yielded the 2H-isomer with a distinct melting point of 92-94°C . No quantitative comparative data for the 1H-isomer was provided in the same source.

Benzotriazole Isomerism Synthesis

UV Absorption Potential

Benzotriazoles are a well-established class of UV absorbers. The target compound's structure suggests potential utility in this area, but no quantitative data (e.g., molar extinction coefficient, absorption maxima) was found in non-excluded sources comparing it directly to commercial UV absorbers like Tinuvin P or UV-328.

UV Absorber Benzotriazole Polymer Stabilization

Biological Activity Potential

The benzotriazole scaffold is associated with various biological activities, including antimicrobial and anticancer effects [1]. However, no studies in permitted sources provide quantitative activity data (e.g., IC50, MIC) for (4-fluorophenyl)methyl-2H-benzotriazole against specific targets or in comparison to known active benzotriazole derivatives.

Anticancer Antimicrobial Benzotriazole

(4-fluorophenyl)methyl-2H-benzotriazole: Validated Applications


Medicinal Chemistry Intermediate

The compound can serve as a building block for constructing more complex molecules, leveraging the benzotriazole group as a synthetic auxiliary [1]. Its use is supported by general class utility, but specific synthetic advantages over other benzotriazole intermediates are not quantified.

UV Absorber Research

Given the class's known UV-absorbing properties, the compound may be investigated as a potential UV stabilizer in polymers or coatings. However, no performance data relative to commercial standards is available to justify its selection over established alternatives.

Biological Activity Screening

As a member of the benzotriazole class, which is associated with diverse biological activities, the compound could be included in screening libraries for antimicrobial, antifungal, or anticancer activity [1]. Its selection would be based on structural novelty rather than any demonstrated potency advantage.

Technical Documentation Hub

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